2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is an organic compound with the molecular formula C18H32O2. It is a cyclobutenone derivative characterized by a dodecyl chain and a hydroxyl group attached to the cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dodecylmagnesium bromide with 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-dodecyl-3-oxo-4,4-dimethylcyclobut-2-EN-1-one.
Reduction: Formation of 2-dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Dodecyl-3-hydroxy-1,4-naphthoquinone: Another compound with a dodecyl chain and hydroxyl group but with a naphthoquinone core.
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one: A reduced form of the target compound.
Uniqueness
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61111-19-1 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C18H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18(2,3)17(15)20/h19H,4-14H2,1-3H3 |
InChI Key |
WZQIOCBQQHSPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(C1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.